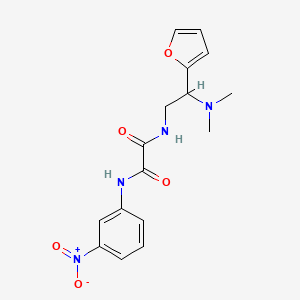

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

CAS No.: 899999-08-7

Cat. No.: VC4549064

Molecular Formula: C16H18N4O5

Molecular Weight: 346.343

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899999-08-7 |

|---|---|

| Molecular Formula | C16H18N4O5 |

| Molecular Weight | 346.343 |

| IUPAC Name | N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(3-nitrophenyl)oxamide |

| Standard InChI | InChI=1S/C16H18N4O5/c1-19(2)13(14-7-4-8-25-14)10-17-15(21)16(22)18-11-5-3-6-12(9-11)20(23)24/h3-9,13H,10H2,1-2H3,(H,17,21)(H,18,22) |

| Standard InChI Key | VTYYBXPPXDUQDM-UHFFFAOYSA-N |

| SMILES | CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CO2 |

Introduction

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide is a complex organic compound belonging to the oxalamide class. Oxalamides are derivatives of oxalic acid where the hydrogen atoms are replaced by amine groups. This specific compound features a unique combination of functional groups, including a dimethylaminoethyl group, a furan ring, and a nitrophenyl group, which contribute to its potential biological and chemical applications.

Synthesis and Chemical Reactions

The synthesis of oxalamides typically involves the reaction of oxalic acid or its derivatives with amines. For N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, the synthesis would likely involve a multi-step process involving the preparation of the appropriate amine precursors and their subsequent reaction with oxalic acid derivatives.

Synthesis Steps:

-

Preparation of Amine Precursors: This involves synthesizing the dimethylaminoethylfuran and nitrophenylamine components.

-

Reaction with Oxalic Acid Derivatives: The prepared amines are then reacted with oxalic acid or its derivatives under controlled conditions to form the oxalamide.

Potential Applications:

-

Pharmacological Studies: The unique structure of this compound may allow it to interact with biological targets, making it a subject of interest in pharmacological studies.

-

Materials Science: The presence of diverse functional groups could also suggest applications in materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume